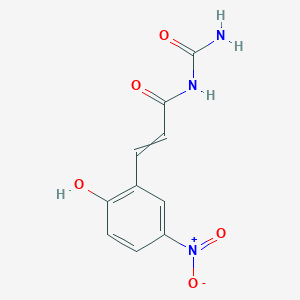
N-Carbamoyl-3-(2-hydroxy-5-nitrophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Carbamoyl-3-(2-hydroxy-5-nitrophenyl)prop-2-enamide is a chemical compound with a complex structure that includes a carbamoyl group, a hydroxy group, and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamoyl-3-(2-hydroxy-5-nitrophenyl)prop-2-enamide typically involves the reaction of a suitable precursor with carbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-Carbamoyl-3-(2-hydroxy-5-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The carbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-Carbamoyl-3-(2-hydroxy-5-nitrophenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Carbamoyl-3-(2-hydroxy-5-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-nitrophenyl)prop-2-enamide
- 2-Cyano-3-(2-hydroxy-5-nitrophenyl)prop-2-enamide
- N-(2-hydroxy-5-nitrophenyl)prop-2-enamide
Uniqueness
N-Carbamoyl-3-(2-hydroxy-5-nitrophenyl)prop-2-enamide is unique due to the presence of both a carbamoyl group and a hydroxy group on the nitrophenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
62879-67-8 |
|---|---|
Formule moléculaire |
C10H9N3O5 |
Poids moléculaire |
251.20 g/mol |
Nom IUPAC |
N-carbamoyl-3-(2-hydroxy-5-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C10H9N3O5/c11-10(16)12-9(15)4-1-6-5-7(13(17)18)2-3-8(6)14/h1-5,14H,(H3,11,12,15,16) |
Clé InChI |
XTIYAPFFUKDPAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])C=CC(=O)NC(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


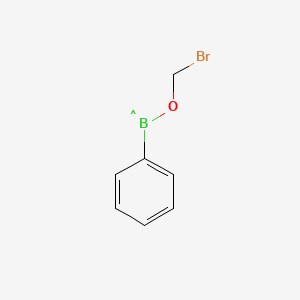

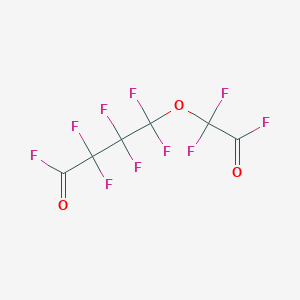
![3-[2-(Piperazin-1-yl)phenyl]propanoic acid](/img/structure/B14509819.png)
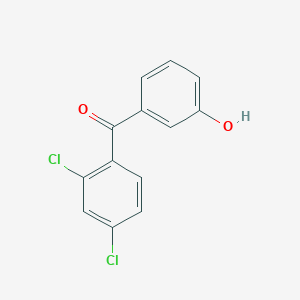
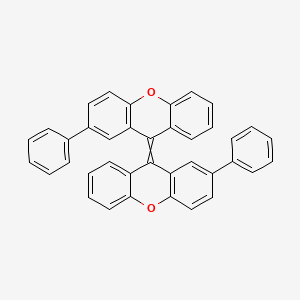
![Lithium (phenylsulfanyl)[bis(trimethylsilyl)]methanide](/img/structure/B14509828.png)
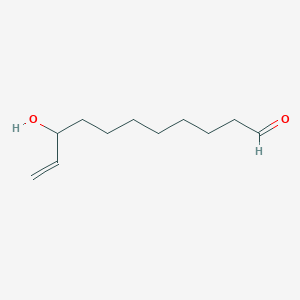

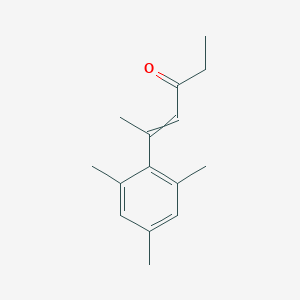
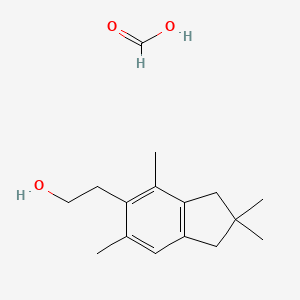
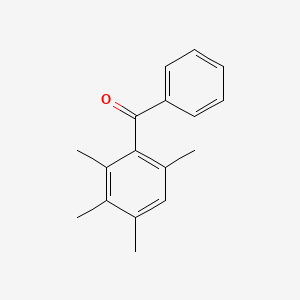
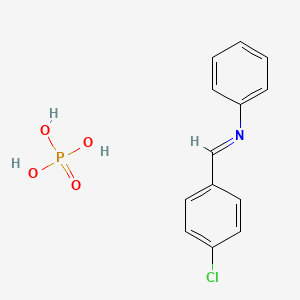
![3'-Methoxyspiro[fluorene-9,2'-oxirane]](/img/structure/B14509869.png)
